5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
5-(2-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a furan-2-carboxamide moiety. The 2-chlorophenyl group at the 5-position of the furan ring and the methoxymethyl substituent on the thiadiazole ring contribute to its unique physicochemical and biological properties. This compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-8-13-18-19-15(23-13)17-14(20)12-7-6-11(22-12)9-4-2-3-5-10(9)16/h2-7H,8H2,1H3,(H,17,19,20) |
InChI Key |
YPRPHUIMCPMBMV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the chlorophenyl group and the thiadiazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a furan ring and a thiadiazole moiety, with a 2-chlorophenyl group and a methoxymethyl substituent. These structural characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | Furan and thiadiazole rings | Combines unique pharmacophores enhancing biological potency |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Thiadiazole ring | Lacks furan moiety |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | Oxadiazole instead of thiadiazole | Similar structure but different ring properties |
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial activity , particularly against Mycobacterium tuberculosis. Preliminary studies indicate that it disrupts essential biochemical pathways in bacteria, which could lead to its development as an effective antitubercular agent. The compound also exhibits potential anti-inflammatory and analgesic properties, suggesting its applicability in pain management therapies.
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. For instance, related compounds containing thiadiazole moieties have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of different substituents can enhance their bioactivity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological effects of this compound. Variations in substituents on the thiadiazole and furan rings can significantly impact the biological activity. For example, modifications that increase lipophilicity or alter electron-donating properties have been shown to enhance anticancer activity against specific cell lines .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Furan Ring Attachment : The furan moiety is introduced via electrophilic substitution or other coupling methods.
- Final Modifications : The introduction of substituents such as the methoxymethyl group is performed to enhance solubility and biological activity.
These steps are critical for obtaining high yields and purity of the desired compound.
Comparative Studies
Comparative studies with similar compounds reveal insights into their relative effectiveness and mechanisms of action. For example:
- Compounds with thiadiazole rings often exhibit enhanced antibacterial properties compared to those with oxadiazoles.
- The presence of halogenated phenyl groups has been associated with increased antimicrobial potency due to their electronic effects.
Such comparative analyses are essential for guiding future research directions and optimizing compound design for specific therapeutic applications .
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be contextualized by comparing it with analogous compounds. Key comparisons include substituent effects on biological activity, solubility, and thermal stability (Table 1).
Structural Analogues and Substituent Effects
Halogen Substitution: Bromo vs. Chloro: The bromo-substituted analogue, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrated superior antitumor activity (100% protection at 60 mg/kg) compared to chloro derivatives, likely due to bromine’s stronger electron-withdrawing effect enhancing target binding .
Thiadiazole Substituents: Methoxymethyl vs. Ethyl: The methoxymethyl group in the target compound may offer improved solubility in polar solvents compared to the ethyl group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide (). However, bulkier substituents like benzylthio (e.g., compound 5h in ) reduce melting points (133–135°C vs. 158–160°C for methylthio derivatives), suggesting steric effects influence crystallinity . Thioether vs. Ether: Thioether-linked derivatives (e.g., N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide) exhibit lower metabolic stability than ether-containing analogues due to susceptibility to oxidative degradation .
Biological Activity :
- Antimicrobial Activity : The nitro-substituted compound N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) showed potent anti-MDR-TB activity (MIC = 9.87 μM), outperforming the target compound’s chlorophenyl group in electron-withdrawing capacity, which is critical for disrupting microbial enzymes .
- Antitumor Activity : Bromo-substituted derivatives () and dichlorophenyl analogues (e.g., N-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, ) exhibit enhanced cytotoxicity, suggesting multi-halogenation amplifies bioactivity .
Physicochemical Properties
Table 1 : Comparative Data for Selected 1,3,4-Thiadiazole Derivatives
Key Findings and Trends
- Electron-Withdrawing Groups : Halogens (Cl, Br) and nitro groups enhance bioactivity by modulating electron density and improving target binding .
- Solubility vs. Bioactivity : Methoxymethyl and ethoxy groups balance solubility and potency, whereas thioethers prioritize lipophilicity for membrane penetration .
- Steric Effects : Bulky substituents (e.g., benzylthio) reduce melting points and may hinder crystallinity, impacting formulation stability .
Biological Activity
5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan ring fused with a thiadiazole moiety. Its molecular formula is , with a molecular weight of 349.8 g/mol. The presence of the 2-chlorophenyl group and the methoxymethyl substituent enhances its chemical properties, making it a candidate for various pharmacological applications .
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and solubility |
| Thiadiazole Moiety | Imparts biological activity against various pathogens |
| Chlorophenyl Group | Enhances lipophilicity and biological interaction |
| Methoxymethyl Substituent | Modifies electronic properties for improved activity |
Antimicrobial Activity
One of the most notable activities of this compound is its efficacy against Mycobacterium tuberculosis , indicating potential as an antitubercular agent. Studies suggest that the compound disrupts essential biochemical pathways in the bacteria, inhibiting their growth and survival .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer)
- Methodology : MTT assay was used to evaluate cytotoxicity.
- Results : Some derivatives showed IC50 values as low as 2.34 µg/mL against MCF-7 cells, indicating strong anticancer potential .
The compound's mechanism of action involves targeting specific molecular pathways. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis . Additionally, its interference with metabolic pathways essential for bacterial survival suggests multiple targets within microbial organisms .
Study 1: Antimycobacterial Activity
A study focusing on the antitubercular properties highlighted the compound's ability to inhibit Mycobacterium tuberculosis effectively. The research indicated that the compound's structural components are crucial for its interaction with bacterial enzymes involved in cell wall synthesis .
Study 2: Anticancer Evaluation
Another investigation evaluated novel derivatives of this compound against human epithelial cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
